molecular formula C24H22N4O3S B6572320 ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021210-84-3

ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572320
CAS No.: 1021210-84-3
M. Wt: 446.5 g/mol
InChI Key: WXDNLGCBWRPOCM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.14126175 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 404.5 g/mol. The structural components include:

  • Ethyl group : Contributes to the lipophilicity of the compound.
  • Pyrazolo[1,5-a]pyrazine core : Known for its biological activity.
  • Sulfanyl group : May enhance the interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor activity due to their ability to inhibit key oncogenic pathways. Specifically:

  • Inhibition of Kinases : Pyrazolo derivatives have shown inhibitory effects against BRAF(V600E) and EGFR kinases, which are pivotal in cancer cell proliferation and survival .
  • Cell Proliferation Studies : In vitro assays have demonstrated that compounds similar to this compound effectively reduce the viability of various cancer cell lines.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Cytokine Inhibition : Pyrazole derivatives have been reported to decrease pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
  • Mechanistic Insights : The inhibition of NF-kB signaling pathways has been implicated in the anti-inflammatory action of similar compounds.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazolo derivatives:

  • Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
  • Mechanism of Action : The antimicrobial activity may be attributed to disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Antitumor Efficacy in Cell Lines : A study involving a series of pyrazolo derivatives showed that certain compounds led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
  • Anti-inflammatory Response in Animal Models : In vivo studies using murine models indicated that administration of pyrazole derivatives reduced paw edema significantly compared to controls, suggesting potent anti-inflammatory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-donating groups (like methyl groups on phenyl rings) has been associated with enhanced biological activity.
  • Core Modifications : Alterations in the pyrazolo core can lead to variations in potency against specific biological targets.

Properties

IUPAC Name

ethyl 3-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-5-4-6-19(13-18)26-22(29)15-32-23-21-14-20(27-28(21)12-11-25-23)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDNLGCBWRPOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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